![molecular formula C15H19ClO2 B14308682 3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride CAS No. 111833-24-0](/img/structure/B14308682.png)
3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride is an organic compound that belongs to the class of aromatic compounds It features a phenyl ring substituted with a hexyloxy group and a prop-2-enoyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 4-(Hexyloxy)benzaldehyde.
Formation of Prop-2-enoyl Intermediate: The aldehyde group is converted to a prop-2-enoyl group through a Wittig reaction, using a suitable phosphonium ylide.
Chlorination: The final step involves the conversion of the prop-2-enoyl group to the corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like distillation or recrystallization.
化学反応の分析
Types of Reactions
3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: The phenyl ring can undergo oxidation reactions, forming quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Amides and Esters: Formed through nucleophilic substitution.
Alcohols: Formed through reduction.
Oxidized Aromatic Compounds: Formed through oxidation.
科学的研究の応用
3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of polymers and advanced materials.
Pharmaceuticals: Potential use in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Biological Studies: Investigated for its biological activity and potential therapeutic applications.
作用機序
The mechanism of action of 3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The phenyl ring can also participate in electrophilic aromatic substitution reactions, further diversifying its reactivity.
類似化合物との比較
Similar Compounds
4-(Hexyloxy)benzoyl chloride: Similar structure but lacks the prop-2-enoyl group.
3-[4-(Methoxy)phenyl]prop-2-enoyl chloride: Similar structure but with a methoxy group instead of a hexyloxy group.
3-[4-(Hexyloxy)phenyl]prop-2-enol: Similar structure but with an alcohol group instead of an acyl chloride.
Uniqueness
3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride is unique due to the presence of both a hexyloxy group and a prop-2-enoyl chloride moiety
特性
CAS番号 |
111833-24-0 |
|---|---|
分子式 |
C15H19ClO2 |
分子量 |
266.76 g/mol |
IUPAC名 |
3-(4-hexoxyphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C15H19ClO2/c1-2-3-4-5-12-18-14-9-6-13(7-10-14)8-11-15(16)17/h6-11H,2-5,12H2,1H3 |
InChIキー |
UTEZYSTYSOFGFG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)C=CC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[(1,3-Benzothiazol-2-yl)methoxy]phenyl}-N-ethylethanesulfonamide](/img/structure/B14308627.png)

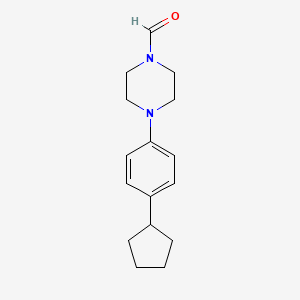

![2,5-Pyrrolidinedione, 1,1'-[[2,2'-bipyridine]-4,4'-diylbis(carbonyloxy)]bis-](/img/structure/B14308644.png)
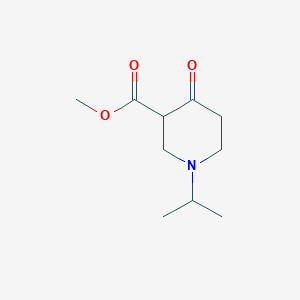

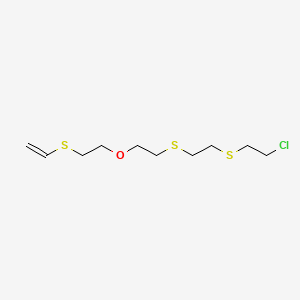
![2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one](/img/structure/B14308670.png)
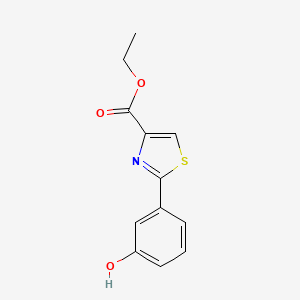
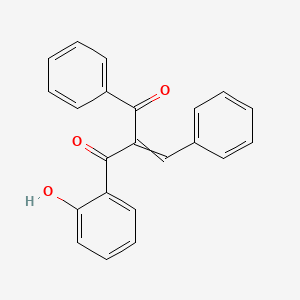
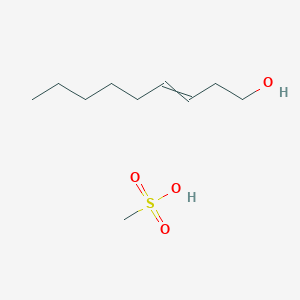
![2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14308690.png)
![2-[2-(tert-Butylphosphanyl)ethyl]pyridine](/img/structure/B14308697.png)
